Octylarsonic acid
Description
Structure
2D Structure
Properties
CAS No. |
35331-32-9 |
|---|---|
Molecular Formula |
C8H19AsO3 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
octylarsonic acid |
InChI |
InChI=1S/C8H19AsO3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3,(H2,10,11,12) |
InChI Key |
HNIIKDQETDVNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Synthetic Routes to Octylarsonic Acid
The preparation of this compound can be achieved through several synthetic pathways, ranging from established conventional methods to more modern and sustainable approaches.
Conventional Synthetic Approaches
Historically, the synthesis of alkylarsonic acids has relied on well-established organometallic and nucleophilic substitution reactions. These methods are generally applicable to the synthesis of this compound.
One of the most common methods is the Meyer reaction , which involves the reaction of an alkyl halide with an arsenite salt. For the synthesis of this compound, this would typically involve the reaction of 1-octyl bromide or iodide with sodium arsenite. The reaction proceeds via a nucleophilic substitution mechanism where the arsenite anion displaces the halide.
Another significant conventional approach involves the use of Grignard reagents. In this method, octylmagnesium bromide, prepared from the reaction of 1-bromooctane (B94149) with magnesium metal, is reacted with an arsenic trihalide, such as arsenic trichloride. scribd.com This is followed by an oxidative workup to yield the pentavalent this compound. This method is particularly useful for creating the carbon-arsenic bond.
A summary of conventional synthetic routes is presented in Table 1.
| Reaction Name | Reactants | General Conditions | Product |
| Meyer Reaction | 1-Octyl halide (e.g., 1-bromooctane), Sodium arsenite | Aqueous or alcoholic solvent, heat | This compound |
| Grignard Reaction | Octylmagnesium bromide, Arsenic trichloride, Oxidizing agent | Anhydrous ether, followed by oxidative workup | This compound |
| Direct Arsenation | 1-Octanol, Arsenic acid | Acid catalysis, elevated temperatures | This compound |
Enzymatic Synthesis Considerations
The use of enzymes in the synthesis of organoarsenical compounds is an emerging field, driven by the desire for milder reaction conditions and higher selectivity. While specific enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis can be applied. For instance, enzymatic methylation of trivalent arsenic species is a known biological process. researchgate.net A potential semisynthetic route could involve the enzymatic modification of a precursor molecule. researchgate.netnsf.gov
Enzymes such as arsenite methyltransferases could potentially be engineered or adapted to catalyze the formation of the carbon-arsenic bond in this compound or its precursors. The advantages of such an approach would include high stereospecificity and the avoidance of harsh reagents and conditions typical of conventional synthesis. Research in this area is focused on discovering and engineering enzymes with the desired catalytic activity for the synthesis of a range of organoarsenicals. researchgate.net
Novel Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods, often referred to as green chemistry. Key principles of green chemistry include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. rsc.orgnih.gov
In the context of this compound synthesis, green chemistry approaches could involve:
Catalytic Methods: Developing catalytic versions of conventional reactions to reduce the amount of reagents required and minimize waste.
Solvent Selection: Utilizing greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents.
Energy Efficiency: Employing microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. researchgate.net
While specific green synthetic routes for this compound are still under development, the broader principles of green chemistry provide a framework for creating more sustainable manufacturing processes for this and other organoarsenical compounds.
This compound Derivatives
The modification of this compound can be targeted at either the octyl chain or the arsonic acid group, leading to a variety of derivatives with potentially altered physical, chemical, and biological properties.
Synthesis of Alkyl Chain Modified Derivatives
Modification of the octyl chain can involve chain extension, introduction of functional groups, or changes in branching.
One potential method for chain extension is the Arndt-Eistert synthesis, a well-established method for the homologation of carboxylic acids. wikipedia.org While not directly reported for arsonic acids, a similar strategy could be envisioned where the arsonic acid is first converted to a suitable derivative that can then undergo chain extension. Another approach could involve the use of modern chain extenders, which are often used in polymer chemistry to increase molecular weight. observatorioplastico.comrsc.org
The introduction of functional groups onto the alkyl chain could be achieved through various organic transformations, provided they are compatible with the arsonic acid moiety.
Synthesis of Arsonic Acid Group Modified Derivatives
The arsonic acid group offers several sites for modification, including the hydroxyl groups and the arsenic atom itself.
Esterification of the arsonic acid group can be achieved through reaction with alcohols under acidic conditions, similar to the Fischer esterification of carboxylic acids. researchgate.net Alternatively, highly reactive alkylating agents like diazomethane (B1218177) can be used to form methyl esters under mild conditions. pearson.commasterorganicchemistry.comlibretexts.org The resulting arsonate esters are generally more susceptible to hydrolysis than their phosphonate (B1237965) counterparts. nih.gov
Thionation of the arsonic acid group can lead to the formation of thio- and dithioloctylarsonic acids. This can be accomplished by reacting this compound with hydrogen sulfide (B99878) or other thionating agents. nih.govwikipedia.org The resulting thio-derivatives often exhibit different coordination properties and reactivity compared to the parent arsonic acid.
A summary of derivatization methods is presented in Table 2.
| Derivative Type | Modification Site | Reagents | General Conditions | Product |
| Arsonate Ester | Arsonic Acid Group | Alcohol, Acid catalyst | Heat, removal of water | Alkyl octylarsonate |
| Methyl Arsonate | Arsonic Acid Group | Diazomethane | Ethereal solution, room temperature | Methyl octylarsonate |
| Thio-derivative | Arsonic Acid Group | Hydrogen sulfide | Varies | Thio-octylarsonic acid |
Functionalization of this compound Scaffolds: An Unexplored Frontier in Organoarsenic Chemistry
Despite the long history and diverse applications of organoarsenic compounds, specific methodologies for the functionalization of the alkyl scaffold of this compound remain a largely uncharted area of chemical research. While general principles of organic synthesis offer theoretical pathways, dedicated studies detailing the introduction of functional groups onto the octyl chain of this compound are notably scarce in publicly accessible scientific literature.
The functionalization of organic molecules is a cornerstone of modern chemistry, enabling the synthesis of new materials and compounds with tailored properties. However, the reactivity of a molecule is dictated by its existing functional groups and the nature of its carbon skeleton. In the case of this compound, the molecule presents two primary domains for potential chemical modification: the arsonic acid head group and the saturated eight-carbon alkyl chain.
Current research on alkylarsonic acids predominantly focuses on the synthesis of the compounds themselves or the chemical reactions of the arsonic acid moiety. The arsonic acid group, with its acidic protons and pentavalent arsenic center, is known to undergo reactions such as esterification and reduction. For instance, arsonic acids can be esterified with alcohols under anhydrous conditions, although the resulting esters are highly susceptible to hydrolysis. pressbooks.pub Additionally, aliphatic arsonic acids can react with hydrogen sulfide to yield sulfur-containing arsenic compounds, and with thiols to form organylbis(alkylthio)arsines. pressbooks.pub
In contrast, the chemical modification of the octyl chain presents a greater challenge. Saturated alkyl chains, or alkanes, are generally considered to be chemically inert due to the strength and non-polar nature of their C-C and C-H bonds. pressbooks.pubsolubilityofthings.com Functionalization of such unactivated alkanes typically requires harsh reaction conditions or the use of highly reactive species, such as those involved in free-radical reactions. leah4sci.comlibretexts.orgmsu.edu
Theoretically, several strategies could be envisioned for the functionalization of the octyl scaffold in this compound, drawing from established methods in organic chemistry:
Free-Radical Halogenation: This classic method involves the reaction of an alkane with a halogen (typically chlorine or bromine) in the presence of UV light or heat. libretexts.org This process generates a halogen radical that can abstract a hydrogen atom from the alkyl chain, leading to the formation of an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, propagating the chain reaction. libretexts.org In the context of this compound, this could potentially introduce a halogen atom at various positions along the octyl chain. However, this reaction often lacks selectivity, leading to a mixture of mono- and poly-halogenated products at different positions. libretexts.org
C-H Activation/Functionalization: This rapidly developing field of chemistry seeks to directly convert C-H bonds into new functional groups, often using transition metal catalysts. mt.comumich.eduwikipedia.org These methods offer the potential for greater selectivity compared to traditional free-radical reactions. Directed C-H activation, where a functional group on the substrate directs the catalyst to a specific C-H bond, is a powerful strategy. nih.gov It is conceivable that the arsonic acid group could act as a directing group, although specific examples for alkylarsonic acids are not readily found.
Oxidation: The oxidation of the terminal methyl group of the octyl chain to a carboxylic acid (ω-oxidation) is a known biological process, often catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.govuantwerpen.bersc.org Chemical methods for such selective terminal oxidation of long-chain alkanes are challenging but represent an active area of research.
While these general strategies provide a conceptual framework, their application to this compound specifically has not been detailed in the available literature. The presence of the arsenic atom could potentially influence the reactivity of the alkyl chain or interfere with catalytic cycles, necessitating dedicated studies to explore these functionalization pathways.
The following table summarizes hypothetical functionalization reactions on the octyl chain of this compound based on general organic chemistry principles. It is important to note that these are not documented reactions for this specific compound.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Free-Radical Bromination | Br₂, UV light or heat | Bromo-octylarsonic acid isomers | Likely to produce a mixture of isomers with bromine at various positions on the octyl chain. libretexts.org |
| C-H Borylation | Bis(pinacolato)diboron, catalyst | Borylated this compound isomers | A modern method for C-H functionalization that could introduce a versatile boryl group. umich.edu |
| Terminal Oxidation | Oxidizing agents, catalyst | 8-Carboxythis compound | Selective oxidation of the terminal methyl group is challenging. uantwerpen.be |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies
Chromatography separates chemical mixtures by distributing components between a stationary phase and a mobile phase. iupac.org For arsonic acids, liquid and gas chromatography are the principal approaches, each with specific applications and requirements.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like octylarsonic acid. nih.govacs.org It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). iupac.orgnih.gov The separation is based on the differential interactions of the analyte with the stationary and mobile phases. Several HPLC modes are applicable to the analysis of arsonic acids. nih.govresearchgate.net
Ion exclusion chromatography (IEC) is a method used to separate ionic compounds from non-ionic compounds and to separate mixtures of acids. amazonaws.com The technique typically employs a sulfonated stationary phase. It is particularly effective for the retention and separation of organic acids. researchgate.net In this mode, highly ionized species are "excluded" from the pores of the stationary phase resin and elute quickly, while less ionized or non-ionized molecules can penetrate the pores and are retained longer. The retention of weak and moderately strong acids is often proportional to their dissociation constants. amazonaws.com
For this compound, which is a weak acid, IEC would separate it from strong inorganic acids and other sample matrix components based on its degree of ionization in the acidic mobile phase. While specific studies on this compound are not prevalent, the analysis of other organic acids provides a model for its characterization.
Table 3.1.1.1-A: Illustrative Ion Exclusion Chromatography Parameters for Organic Acid Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Column | Ion-exclusion column (e.g., polystyrene-divinylbenzene resin) | amazonaws.com |
| Mobile Phase | Dilute strong acid (e.g., 0.1% H₃PO₄ aq., 0.7 mM HFBA) | researchgate.netdss.go.th |
| Flow Rate | 0.5 - 1.0 mL/min | dss.go.th |
| Temperature | 25 - 40 °C | dss.go.th |
| Detector | UV (210 nm), Conductivity | amazonaws.com |
Ion exchange chromatography (IEX) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. researchgate.net For analyzing anionic species like deprotonated arsonic acids, anion exchange chromatography is commonly used. bac-lac.gc.ca This involves a positively charged stationary phase that retains negatively charged analytes. bac-lac.gc.caresearchgate.net Elution is typically achieved by increasing the concentration of a competing ion (e.g., chloride, sulfate) in the mobile phase or by changing the mobile phase pH to alter the charge of the analyte.
This method is highly effective for separating different arsenic species, such as arsenite, arsenate, and various alkylarsonic acids, making it a suitable technique for the determination of this compound in environmental or biological samples. nih.govoup.comwho.int
Table 3.1.1.2-A: Typical Anion Exchange Chromatography Conditions for Arsonic Acid Speciation
| Parameter | Value/Type | Source |
|---|---|---|
| Column Type | Anion Exchange (e.g., containing quaternary ammonium (B1175870) functional groups) | bac-lac.gc.caresearchgate.net |
| Stationary Phase | Polystyrene-divinylbenzene copolymer | oup.com |
| Mobile Phase | Buffered aqueous solution with a salt gradient (e.g., phosphate (B84403) buffer with NaCl) | |
| pH | Controlled to ensure analyte ionization | |
| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | preprints.org |
Reversed-phase chromatography (RPC) separates molecules based on their hydrophobicity. rsc.org It uses a nonpolar stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov More hydrophobic compounds, like this compound with its long alkyl chain, will interact more strongly with the nonpolar stationary phase and thus have longer retention times.
To improve the peak shape and retention of ionic compounds like arsonic acids, ion-pairing agents can be added to the mobile phase. This technique, known as ion-pair reversed-phase chromatography, introduces a reagent that has a hydrophobic region and an ionic group. This agent pairs with the charged analyte, forming a neutral, hydrophobic complex that can be effectively retained and separated on the reversed-phase column.
Table 3.1.1.3-A: General Reversed-Phase HPLC Parameters for Organoarsenic Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Column | C18 or C8 | nih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | rsc.org |
| Additives | Ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide), pH buffer (e.g., phosphate) | nih.gov |
| Detector | UV, ICP-MS | preprints.orgplos.org |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov Direct analysis of thermally unstable and non-volatile compounds like this compound by GC is not feasible. Therefore, a chemical modification step known as derivatization is required to convert the analyte into a volatile and thermally stable form. epa.govnih.gov
For arsonic acids, derivatization is commonly performed using dithiol reagents, such as 1,3-propanedithiol (B87085) or 2,3-dimercapto-1-propanol (BAL). epa.govarchive.org These reagents react with the arsonic acid group to form a stable, five-membered ring structure that is sufficiently volatile for GC analysis. archive.org Following derivatization, the sample is injected into the GC system, where it is vaporized and separated on a column. Coupling the GC with a mass spectrometer (GC-MS) allows for both quantification and definitive identification of the derivatized this compound based on its mass spectrum. plos.orgarchive.org
Table 3.1.2-A: Illustrative GC-MS Conditions for Derivatized Arsonic Acid Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Derivatization Reagent | 1,3-propanedithiol or 2,3-dimercapto-1-propanol (BAL) | epa.govarchive.org |
| GC Column | Capillary column (e.g., DB-5ms) | archive.org |
| Carrier Gas | Helium | archive.org |
| Injection Mode | Splitless | archive.org |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) | epa.gov |
| Detector | Mass Spectrometer (MS) | epa.govarchive.org |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution of polymers.
While GPC is not used to analyze the small molecule this compound itself, it is the essential technique for characterizing polymers that incorporate arsonic acid functional groups. amazonaws.comacs.org Researchers have synthesized polymers containing units such as (4-acrylamidophenyl)arsonic acid to create functional materials. acs.org GPC is used to analyze these polymers to determine key properties like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
Table 3.1.3-A: Typical GPC Conditions for Arsonic Acid-Containing Polymers
| Parameter | Value/Type | Source |
|---|---|---|
| Columns | PLgel 5 µm mixed-bed columns | amazonaws.com |
| Mobile Phase | Dimethylformamide (DMF) with salt (e.g., 5 mM NH₄BF₄ or 0.1% LiBr) | amazonaws.comacs.org |
| Flow Rate | 1.0 mL/min | amazonaws.com |
| Temperature | 50 °C | acs.org |
| Detectors | Differential Refractive Index (DRI), Light Scattering (LS), Viscometry (VS) | amazonaws.com |
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Microscopic and Surface Analysis Techniques
Atomic Force Microscopy (AFM) for Surface Morphology of Modified Materials
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. pressbooks.pub It is an invaluable tool for characterizing the surface morphology of materials modified with self-assembled monolayers (SAMs), such as those formed by this compound. scielo.br The technique does not require special sample preparations like conductive coatings and can be performed in various environments, including air and liquid. pressbooks.pubekb.eg
The fundamental principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. pressbooks.pub Interactions between the tip and the surface cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures these deflections, which are then used to generate a detailed topographical map of the surface. pressbooks.pub Tapping mode AFM is often employed for imaging soft and delicate structures like SAMs to minimize sample damage. scielo.br
Research on analogous long-chain aliphatic molecules, such as octadecylphosphonic acid, forming SAMs on metal oxide surfaces like hafnium oxide (HfO₂) and aluminum oxide (Al₂O₃), provides insight into the expected findings for this compound-modified surfaces. nih.govresearchgate.net Studies have shown that the formation of a well-packed, ultrathin dielectric layer can be confirmed by AFM, which reveals a smooth and uniform surface. nih.gov The analysis of AFM images can quantify changes in surface roughness, which indicates the formation and quality of the monolayer. For example, a decrease in the rms roughness value after the deposition of a SAM can suggest the formation of a cushioning monolayer that smoothens the substrate surface.
Furthermore, AFM can be used to study the formation process of these monolayers, observing the nucleation and growth of molecular islands until they coalesce into a complete film. researchgate.net The technique is sensitive enough to detect variations in amphiphile densities, making it useful for studying the initial stages of monolayer formation. researchgate.net
The table below presents hypothetical yet representative data that could be obtained from an AFM analysis of a titanium dioxide (TiO₂) surface before and after modification with an this compound SAM, based on findings from similar systems.
| Sample | Scan Size (µm x µm) | Mean Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Surface Skewness (Rsk) | Observations |
| Bare TiO₂ Substrate | 1 x 1 | 0.85 | 1.10 | 0.45 | Relatively smooth with some inherent grain structure. |
| This compound Modified TiO₂ | 1 x 1 | 0.45 | 0.60 | -0.20 | Formation of a uniform, well-packed monolayer, leading to a smoother surface. The negative skewness suggests a surface dominated by valleys or pores, which could indicate a highly ordered and dense packing of the molecules. |
This table illustrates how AFM data can provide quantitative insights into the changes in surface morphology upon modification with this compound. The reduction in roughness parameters (Ra and Rq) is indicative of the successful formation of a homogeneous SAM. Surface skewness provides further details on the surface topography.
Ligand Properties and Coordination Modes of Arsonic Acids
Arsonic acids, RAsO(OH)₂, are polyfunctional ligands capable of coordinating to metal ions in several ways. The arsonic acid group is acidic and can be deprotonated once or twice to form the arsonate anions [RAsO₂(OH)]⁻ and [RAsO₃]²⁻, respectively. libretexts.org The oxygen atoms of the arsonate group are hard donors, making them suitable for coordinating with a wide range of metal ions.
The coordination modes of arsonic acids are diverse and depend on factors such as the pH of the solution, the nature of the metal ion, and the steric and electronic properties of the organic substituent (R group). The octyl group in this compound, being a long, flexible alkyl chain, can influence the solubility of the ligand and its complexes in organic solvents and may also introduce steric effects that can direct the formation of specific structures.
Common coordination modes for arsonates include:
Monodentate: One oxygen atom of the arsonate group binds to a single metal center.
Bidentate Chelating: Two oxygen atoms from the same arsonate group bind to a single metal center, forming a four-membered ring.
Bidentate Bridging: Two oxygen atoms from the same arsonate group bridge two different metal centers.
Tridentate Bridging: All three oxygen atoms of a fully deprotonated arsonate group bridge multiple metal centers.
The presence of the long octyl chain in this compound can also lead to the formation of self-assembled monolayers or bilayer structures in the solid state or at interfaces, driven by van der Waals interactions between the alkyl chains.
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with arsonic acids typically involves the reaction of a metal salt with the arsonic acid in a suitable solvent. ias.ac.inscirp.org The final product can often be controlled by adjusting the reaction conditions, such as temperature, pH, and the molar ratio of the reactants.
While specific synthetic procedures for this compound metal complexes are not widely reported, general methods for the synthesis of metal alkylarsonates can be applied. A typical synthesis might involve dissolving this compound and a soluble metal salt (e.g., a chloride, nitrate, or acetate) in a solvent or solvent mixture and allowing the complex to crystallize. The choice of solvent can be critical, with alcohols, water, or mixtures thereof being commonly used.
Characterization of the resulting complexes would rely on a combination of analytical techniques:
Single-Crystal X-ray Diffraction: Provides definitive information about the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. nih.gov
Infrared (IR) Spectroscopy: Can confirm the coordination of the arsonate group to the metal ion by observing shifts in the As-O stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the organic part of the ligand and to probe the structure of diamagnetic complexes in solution.
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Transition metals, with their variable oxidation states and coordination geometries, form a wide array of complexes with arsonic acids. bccampus.ca The coordination chemistry of alkylarsonic acids with transition metals has been explored, leading to the formation of discrete molecular clusters and extended coordination polymers. The specific outcome of the reaction is influenced by the preferred coordination number and geometry of the transition metal ion. For instance, metals that favor octahedral coordination might form complexes with the stoichiometry [M(RAsO₃)₂(H₂O)₂] or more complex bridged structures. libretexts.org
The long alkyl chain of this compound could play a role in directing the self-assembly of these complexes, potentially leading to lamellar structures where the inorganic metal-arsonate layers are separated by interdigitated octyl chains.
| Transition Metal Ion | Typical Coordination Geometry | Potential Complex Type with Alkylarsonic Acids |
|---|---|---|
| Cu(II) | Square Planar, Octahedral | Dinuclear paddle-wheel structures or 2D layered networks |
| Zn(II) | Tetrahedral, Octahedral | Discrete clusters or 3D frameworks |
| Co(II) | Tetrahedral, Octahedral | Polymeric chains or layered structures |
| Ni(II) | Octahedral, Square Planar | Octahedral complexes, potentially forming 1D or 2D polymers |
Main group metals also form stable complexes with arsonic acids. The coordination chemistry of alkylarsonates with main group elements like tin has been shown to produce a variety of multinuclear cage and cluster compounds. colab.ws For example, the reaction of alkylarsonic acids with tin(IV) chloride can lead to the formation of complex organotin-arsonate clusters.
The nature of the alkyl group can influence the packing of these clusters in the solid state. The flexible octyl group in this compound might lead to more complex and potentially soluble cluster compounds compared to arsonates with smaller or more rigid organic groups.
Transition Metal Coordination Chemistry
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving Arsonic Acids
The ability of arsonic acids to act as multitopic linkers makes them attractive building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comsigmaaldrich.com Supramolecular assembly is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. ias.ac.inscirp.org In the case of this compound, the long alkyl chains can play a significant role in directing the formation of ordered structures through hydrophobic interactions.
MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov While carboxylates are the most common linkers used in MOF chemistry, arsonates have also been employed to create novel framework structures. The use of this compound as a linker could result in MOFs with hydrophobic pores or layered structures with tunable interlayer spacing.
Although no MOFs based specifically on this compound have been reported, the principles of MOF synthesis suggest that it could be a viable linker, potentially in combination with other ligands, to create new materials with interesting properties for applications such as gas storage or catalysis.
Theoretical and Computational Studies in Complexation
Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the coordination chemistry of metal complexes. nih.govresearchgate.net These methods can be used to predict the structures of complexes, calculate their electronic properties, and understand the nature of the metal-ligand bonding.
In the context of this compound, computational studies could provide valuable insights into:
The preferred coordination modes of the octylarsonate ligand with different metal ions.
The relative stabilities of different isomers of a complex.
The electronic structure of the complexes and how it relates to their reactivity and potential applications.
The role of the octyl chain in influencing the supramolecular assembly of the complexes.
Applications in Material Science
While specific applications for octylarsonic acid in material science are not well-documented, arsonic acids, in general, have been explored for various uses. For instance, some arsonic acids have been investigated as components in the synthesis of more complex molecules and materials. The long alkyl chain of this compound could potentially be utilized to modify the surface properties of materials, imparting hydrophobicity.
Environmental Chemistry and Biogeochemical Cycling
Environmental Fate and Transport Mechanisms of Octylarsonic acid
The environmental behavior of this compound, like other organoarsenicals, is governed by a combination of abiotic and biotic processes that influence its persistence, mobility, and transformation in soil and water systems. While specific research on this compound is limited, the degradation pathways can be inferred from studies on analogous alkyl and aryl arsonic acids. These compounds can undergo degradation to produce more problematic inorganic forms of arsenic, such as arsenite [As(III)] and arsenate [As(V)]. acs.orgresearchgate.netusgs.gov
Abiotic Degradation Pathways
Abiotic degradation involves chemical transformations that occur without the direct involvement of microorganisms. For this compound, the key abiotic pathways are photolysis and hydrolysis, which affect the stability of the carbon-arsenic (C-As) bond.
Photolytic degradation, the breakdown of molecules by light, is a significant transformation pathway for many organoarsenical compounds. wikipedia.org The rate of photodegradation is influenced by the intensity of the light and the amount of light absorbed by the molecule. researchgate.net For arsonic acids, this process often involves the cleavage of the C-As bond. acs.org Studies on other organoarsenicals, such as phenylarsonic acid (PAA), have shown that degradation is rapid under hydroxyl radical-generating conditions, with primary products including phenols and inorganic arsenic species like arsenite and arsenate. acs.org
In the case of other organoarsenicals like roxarsone (B1679585), photolytic degradation is driven by attacks from free radicals which lead to the cleavage of the As-C bond and the release of arsenate (As(V)). acs.org Similarly, the photodegradation of p-arsanilic acid (p-ASA) has been shown to be effective under UV irradiation. researchgate.net For methylated arsenic species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), degradation via TiO2 photocatalysis is effective, with the hydroxyl radical (•OH) being the primary oxidant. nih.gov Given these precedents, it is expected that this compound would also be susceptible to photolytic degradation, likely resulting in the cleavage of the octyl group from the arsenic atom and the subsequent formation of inorganic arsenic.
Factors influencing this process in the environment include the presence of photosensitizers like dissolved organic matter, nitrate, and nitrite, which can produce reactive intermediates that accelerate degradation. unito.it Conversely, some components of dissolved organic matter can act as antioxidants, potentially inhibiting photodegradation. unito.it The pH of the surrounding medium can also affect the rate of photolysis. frontiersin.org
Hydrolysis is a chemical reaction with water that can lead to the transformation of a compound. wur.nl The stability of organoarsenicals to hydrolysis is a key factor in their environmental persistence. The carbon-arsenic (C-As) bond in aliphatic arsonic acids is generally considered to be strong and not easily hydrolyzed under typical environmental conditions. sci-hub.se However, the stability can be influenced by the structure of the organic substituent. Studies on various arsenic-containing compounds have shown that aliphatic C-As bonds are less resistant to cleavage under high-temperature aqueous conditions (aquathermolysis) compared to aromatic C-As bonds. researchgate.net
While esters of arsonic acids are very easily hydrolyzed, the C-As bond itself shows considerable resistance. nih.gov Theoretical studies suggest that the alkylation of inorganic arsenic to form organoarsenicals like arsonic acids actually decreases the rate of hydrolysis compared to arsenic-oxygen bonded compounds, which may explain their survival in the aqueous environments of marine organisms. chimicatechnoacta.ru
For this compound, significant hydrolysis leading to the cleavage of the C-As bond is not expected under normal environmental pH and temperature ranges. However, extreme conditions, such as very high temperatures or the presence of specific catalysts, could potentially lead to its transformation into inorganic arsenic and octanol (B41247). The ability of a compound to resist chemical decomposition in the presence of water is termed its hydrolytic stability. lubrizol.com While some compounds are stable, others can be susceptible, with degradation rates influenced by pH and temperature. nih.govademinsa.com
Photolytic Degradation Processes
Biotic Transformation and Microbial Degradation Pathways
Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating the transformation of organoarsenicals in the environment. nih.govhep.com.cnresearchgate.net These processes are central to determining the fate of compounds like this compound in soil and aquatic systems.
The biodegradation of organoarsenicals involves several key microbial processes, including reduction, oxidation, and cleavage of the C-As bond. nih.govclu-in.org Although specific kinetic data for this compound are not available, studies on analogous compounds provide insight into the likely pathways and products.
The degradation of many organoarsenicals is a multi-step process. For instance, pentavalent organoarsenicals can be first reduced to their more toxic trivalent forms. nih.gov Subsequently, an enzyme known as a C-As lyase can cleave the carbon-arsenic bond. nih.govpnas.org The enzyme ArsI, a nonheme iron-dependent dioxygenase, has been identified as being responsible for cleaving the C-As bond in the trivalent forms of both methylarsonic acid (MSMA) and aromatic arsenicals like roxarsone. nih.govpnas.org This cleavage results in the formation of inorganic arsenite [As(III)]. nih.gov
It is plausible that the biodegradation of this compound follows a similar pathway:
Reduction: this compound (a pentavalent arsenical) is reduced by microbial activity to octylarsonous acid (the trivalent form).
C-As Bond Cleavage: A C-As lyase enzyme, potentially similar to ArsI, cleaves the bond between the octyl group and the arsenic atom.
The primary metabolites expected from the complete biodegradation of this compound would be inorganic arsenic (initially as arsenite, which can be further oxidized to arsenate) and an eight-carbon organic compound, likely octanol or a related derivative.
The table below summarizes the potential degradation products of various organoarsenicals based on published research, which can be used to infer the fate of this compound.
| Original Compound | Degradation Process | Identified Metabolites/Products | Reference |
| Monomethylarsonic acid (MMAV) | Anaerobic Biotransformation | Monomethylarsonous acid (MMAIII) | usgs.gov |
| Dimethylarsinic acid (DMAV) | Anaerobic Biotransformation | Monomethylarsonic acid (MMAV) | usgs.gov |
| Phenylarsonic Acid (PAA) | Hydroxyl Radical Mediated Degradation | Phenols, Arsenite (H3AsIIIO3), Arsenate (H3AsVO4) | acs.org |
| Roxarsone (ROX) | UV/Chlorine Degradation | Arsenate (As(V)) | acs.org |
| Dimethylarsinic acid (DMA) | TiO2 Photocatalysis | Monomethylarsonic acid (MMA), Arsenate (As(V)) | nih.gov |
| Diphenylarsinic acid (DPAA) | Microbial Degradation | Arsenic acid, cis,cis-muconate | oup.com |
| Arsenobetaine (B179536) (AB) | Aerobic Microbial Degradation | Dimethylarsinic acid (DMA), Trimethylarsine oxide (TMAO) | tandfonline.com |
This table is interactive. Users can sort columns to compare different degradation pathways and resulting metabolites.
Microbial communities in soil and water possess a wide array of genes that confer resistance to arsenic and enable its biotransformation. acs.org Key genes involved include those for arsenite oxidation (aioA), arsenate reduction (arsC), and arsenic methylation (arsM). acs.org
The transformation of organoarsenicals is often a community effort, where different microbial species carry out sequential steps in a degradation pathway. nih.gov For example, the breakdown of MSMA has been shown to involve one species that reduces the compound to its trivalent form, and another that performs the C-As bond cleavage. nih.gov
Microbes can mediate several key transformations:
Reduction/Oxidation: Bacteria can reduce pentavalent organoarsenicals to trivalent forms and can also oxidize trivalent organoarsenicals back to pentavalent states, often as a detoxification mechanism. nih.govnih.gov
C-As Bond Cleavage (Dealkylation/Dearylation): As discussed, C-As lyase enzymes are crucial for breaking down organoarsenicals into inorganic arsenic. nih.govnih.govpnas.org This process is a detoxification mechanism for the microbe, converting a toxic organoarsenical into inorganic arsenic that can be managed by other resistance systems. pnas.org
Thiolation: Some bacteria, like Shewanella putrefaciens, can transform methylated arsenicals into more toxic thioarsenicals, such as monomethyl monothioarsenate. nih.gov
Given the widespread distribution of arsenic biotransformation genes in the environment, it is highly probable that this compound, upon entering soil or aquatic systems, would be acted upon by diverse microbial communities. acs.org The long alkyl chain of this compound might influence its bioavailability and the rate of its transformation compared to smaller organoarsenicals. The ultimate fate would likely be the cleavage of the C-As bond, releasing the octyl moiety and inorganic arsenic into the environment, where the arsenic can then participate in further microbial redox cycling. researchgate.net
Biodegradation Kinetics and Metabolite Identification
Interaction with Environmental Matrices
The interaction of this compound with environmental matrices like soil and sediment is a critical determinant of its mobility and bioavailability. These interactions are largely controlled by adsorption and desorption phenomena.
The sorption of organoarsenic compounds to soil and sediment is a key process influencing their transport and fate. nih.govecetoc.org Adsorption involves the partitioning of the compound from the liquid phase (water) to the solid phase (soil or sediment particles). mdpi.com This process can be influenced by various soil properties.
Key Factors Influencing Adsorption:
Soil Composition: The presence of materials like iron oxides (such as goethite), aluminum oxides, silicate (B1173343) minerals (like kaolinite (B1170537) and montmorillonite), and organic matter significantly affects the adsorption of organoarsenicals. ajbasweb.commdpi.com For instance, goethite, with its high specific surface area and surface charge, is an effective adsorbent for roxarsone. mdpi.com The organic carbon content of soil is often positively correlated with the adsorption of these compounds. nih.gov
pH: Soil pH plays a crucial role in the sorption process. For compounds like roxarsone, adsorption tends to decrease as the pH of the soil solution increases. mdpi.comajbasweb.com This is because at higher pH, the soil surface becomes more negatively charged, leading to increased repulsion of the anionic organoarsenic species. mdpi.com
Competing Ions: The presence of other ions, particularly phosphate (B84403) and inorganic arsenic (arsenate and arsenite), can compete with organoarsenic compounds for adsorption sites on soil particles, potentially increasing their mobility. nih.gov Dissolved organic matter can also facilitate the transport of these compounds. nih.gov
Desorption Mechanisms:
Desorption is the process by which an adsorbed substance is released from a surface. This process can remobilize organoarsenic compounds into the soil solution or water column, making them available for transport or uptake by organisms. The rate and extent of desorption are influenced by the strength of the initial adsorption bonds. In some cases, desorption can be a slow process, indicating that a fraction of the compound can become tightly bound to the soil or sediment matrix. ifremer.fr
Illustrative Data on Organoarsenic Adsorption:
The following table, based on research on roxarsone, illustrates how soil properties can influence adsorption.
| Soil Type | Maximum Sorption Capacity (mg/g) | Key Correlating Soil Properties | Reference |
| Soil A | 0.59 | Iron content, total organic carbon, dissolved organic carbon | nih.gov |
| Soil B | 4.12 | Iron content, total organic carbon, dissolved organic carbon | nih.gov |
| Laterite Soil | Low Adsorption | Lower organic matter, higher pH | mdpi.com |
| Black Soil | Higher Adsorption | Higher organic matter | mdpi.com |
This table presents generalized findings for roxarsone as a proxy for this compound.
Once in an aquatic system, the chemical form, or speciation, of an organoarsenic compound like this compound will dictate its mobility, bioavailability, and toxicity. wikipedia.orgnih.gov The speciation of arsenic compounds is highly dependent on the physicochemical conditions of the water.
Factors Influencing Speciation and Mobility:
pH: The pH of the water will determine the degree of protonation of the arsonic acid group. Arsonic acids are weak acids and will exist in different ionic forms depending on the pH. wikipedia.orgnih.gov This speciation affects their solubility and interaction with sediments and suspended particles.
Redox Potential: The redox conditions of the aquatic environment can influence the transformation of organoarsenic compounds. Under reducing conditions, such as in anoxic sediments, pentavalent arsenic in arsonic acids can be reduced to more mobile and often more toxic trivalent forms. nih.gov
Presence of Ligands: Organoarsenic compounds can form complexes with various ligands present in natural waters, such as dissolved organic matter (humic and fulvic acids). frontiersin.org The formation of these complexes can alter their mobility and bioavailability. The diffusion coefficients of metal complexes, for instance, have been shown to decrease with increasing ligand size. frontiersin.org
Ionic Strength: The concentration of dissolved salts can influence the solubility and partitioning behavior of ionizable organic compounds. sfei.org
The mobility of organoarsenic compounds in aquatic systems is a balance between their tendency to remain dissolved in the water column and their partitioning to suspended solids and bottom sediments. Compounds with strong adsorption affinities will be less mobile and tend to accumulate in sediments. Conversely, compounds that are more soluble and have weaker interactions with particulate matter will be more mobile and can be transported over longer distances. mdpi.comresearchgate.net
Adsorption and Desorption Mechanisms in Soils and Sediments
Bioaccumulation and Biotransformation in Non-Human Organisms
Organisms in the environment can take up and accumulate organoarsenic compounds from their surroundings. Once inside the organism, these compounds can be transformed into other chemical forms through metabolic processes.
Aquatic organisms can accumulate organoarsenic compounds directly from the water via their gills or skin (bioconcentration) and through the consumption of contaminated food (biomagnification). researchgate.netmdpi.com The extent of accumulation depends on several factors, including the chemical's properties, the organism's physiology, and the exposure conditions. mdpi.com
The bioaccumulation factor (BAF) is a measure of the extent to which a chemical is accumulated in an organism relative to its concentration in the surrounding environment. nih.gov While specific BAFs for this compound are not available, studies on other organic compounds and heavy metals provide insights into the potential for accumulation in different aquatic species. For instance, factors such as the organism's trophic level, feeding habits, and metabolic capabilities can influence the degree of bioaccumulation. researchgate.netmdpi.com
Illustrative Bioaccumulation Factors for Arsenic in Different Aquatic Groups:
The following table demonstrates the variability in arsenic bioaccumulation across different types of aquatic organisms.
| Aquatic Group | Average Bio-Water Accumulation Factor (BAF) for Arsenic | Reference |
| Fish | Lower than cephalopods and gastropods | mdpi.com |
| Cephalopods | Significantly higher than fish | mdpi.com |
| Gastropods | Significantly higher than fish | mdpi.com |
This table shows general trends for total arsenic and is intended to be illustrative of potential bioaccumulation patterns.
In terrestrial environments, plants can take up organoarsenic compounds from the soil through their root systems. The extent of uptake and accumulation varies depending on the plant species, soil properties, and the chemical form of the arsenic compound. mdpi.comnih.gov For example, the application of poultry litter containing roxarsone to agricultural lands can lead to the accumulation of arsenic in crops. mdpi.com
Soil organisms, such as earthworms, can also accumulate these compounds from the soil. This can lead to the transfer of arsenic through terrestrial food chains.
Biotransformation is the chemical modification of a substance by a living organism. e-bookshelf.de Microorganisms, in particular, play a crucial role in the biotransformation of organoarsenic compounds in the environment. mdpi.com These transformations can alter the toxicity, mobility, and persistence of the original compound.
Common biotransformation pathways for organoarsenic compounds like roxarsone and arsanilic acid include:
Degradation of the organic moiety: Microorganisms can break down the carbon-arsenic bond, leading to the release of inorganic arsenic (arsenate and arsenite). mdpi.comnih.gov This is a significant pathway as it can convert less mobile organoarsenic compounds into more mobile and potentially more toxic inorganic forms. mdpi.commdpi.com
Reduction and Methylation: Under certain conditions, microorganisms can reduce pentavalent arsenic to trivalent arsenic. They can also add methyl groups to inorganic arsenic, forming compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). mdpi.comresearchgate.net
Transformation of the organic side chain: For compounds like roxarsone, the nitro group on the phenyl ring can be reduced to an amino group, forming other organoarsenic metabolites. mdpi.com
These biotransformation processes are a critical component of the biogeochemical cycling of arsenic and have significant implications for the environmental risk posed by organoarsenic compounds. The end products of these transformations can have different environmental behaviors and toxicities compared to the parent compound. nih.gov
Accumulation in Terrestrial Organisms
Environmental Monitoring Methodologies for Organoarsenic Compounds
The complexity of environmental samples and the often low concentrations of target analytes present significant challenges. nih.gov Furthermore, the stability of arsenic species during sample handling and pretreatment is a crucial concern, as transformations between species can occur due to changes in pH, temperature, light exposure, and microbial activity. nih.gov Therefore, monitoring strategies often require procedures such as cooling or freezing, acidification, and storage in the dark to preserve the integrity of the species from collection to analysis. nih.gov The ultimate goal of these methodologies is to develop reliable, reproducible, and sensitive assays capable of accurately quantifying different organoarsenic compounds to assess environmental contamination and potential exposure risks. epa.gov
Advanced Analytical Techniques for Trace Level Detection
The accurate quantification of organoarsenic compounds at trace levels found in the environment necessitates the use of highly sensitive and selective analytical techniques. The most powerful and widely adopted approach for arsenic speciation is the use of hyphenated systems, which couple a separation technique with an element-specific detector. mdpi.comresearchgate.net
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most common separation technique. rsc.org It allows for the separation of various water-soluble arsenic species, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA), based on their interactions with a stationary phase. nih.gov For volatile or derivatized organoarsenicals, gas chromatography (GC) is an effective alternative. researchgate.netnih.gov
The detector coupled to the chromatograph must be highly sensitive to measure environmental concentrations. Key detection techniques include:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is considered the "gold standard" for arsenic speciation due to its exceptional sensitivity, with detection limits often in the sub-µg/L range, and its ability to perform multi-element analysis. rsc.orgmdpi.comresearchgate.net When coupled with HPLC (HPLC-ICP-MS), it provides robust and accurate quantification of a wide array of arsenic species. researchgate.net
Atomic Fluorescence Spectrometry (AFS): AFS is a suitable and sensitive alternative to ICP-MS, especially when coupled with hydride generation (HG). mdpi.comiaea.org HG-AFS offers very low detection limits and is widely used for routine analysis of arsenic species in water. nih.gov
Atomic Absorption Spectrometry (AAS): AAS is another common detection method, often used with a graphite (B72142) furnace (GF-AAS) or a hydride generation system (HG-AAS) to enhance sensitivity. nih.govuctm.edunih.gov While generally less sensitive than ICP-MS, it is a reliable and more accessible technique for many laboratories. nih.gov
Mass Spectrometry (MS): Beyond ICP-MS, other mass spectrometry techniques, like electrospray ionization mass spectrometry (ESI-MS), can be coupled with liquid chromatography (LC-MS) for the identification and analysis of organoarsenicals. iaea.org
The choice of technique depends on the specific arsenic species of interest, the sample matrix, the required detection limits, and available laboratory facilities. iaea.org
Table 1: Comparison of Advanced Analytical Techniques for Organoarsenic Speciation
| Technique | Coupled With | Typical Analytes | Reported Detection Limit (LOD) | Key Features |
|---|---|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | HPLC | Inorganic As, MMA, DMAA, Arsenobetaine, Arsenosugars | < 1.0 µg/L researchgate.net | High sensitivity and accuracy; considered the "gold standard". researchgate.net |
| Atomic Fluorescence Spectrometry (AFS) | Hydride Generation (HG) | As(III), As(V), MMA, DMAA | 0.05 µg/L nih.gov | Excellent sensitivity; suitable for routine water analysis. nih.goviaea.org |
| Atomic Absorption Spectrometry (AAS) | Hydride Generation (HG) or Graphite Furnace (GF) | Inorganic As, MMA, DMAA | 0.1-0.6 ng/mL (HG-AAS with pre-concentration) pjoes.com | Reliable and widely available; GF-AAS is used for low sample volumes. nih.govuctm.edu |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Volatile or derivatized arsenicals (e.g., arsines) | Picogram range (absolute) nih.gov | Effective for volatile species after derivatization. researchgate.netnih.gov |
| Differential Pulse Polarography | - | As(III) | ~0.3 ng/mL nih.gov | Sensitive electrochemical method; can be used in samples like unfiltered sludge. nih.gov |
Sampling and Pre-concentration Strategies
Before instrumental analysis can occur, organoarsenic compounds must be effectively collected from their environmental matrix and, in most cases, concentrated to levels detectable by the instrument. These initial steps are fundamental to the accuracy and reliability of the entire monitoring process.
Sampling: Proper sample handling is critical to prevent the chemical transformation of arsenic species. nih.gov Key considerations during sampling and storage include controlling temperature and light exposure, choosing appropriate container materials to minimize adsorption, and sometimes using chemical preservatives like acids. nih.gov For water samples, filtration may be necessary, while solid samples like soil, sediment, or biological tissues require more complex preparation. rsc.orgepa.gov
Pre-concentration and Extraction: Because organoarsenicals often exist at very low concentrations, a pre-concentration step is typically required to isolate them from the complex sample matrix and increase their concentration. uctm.edu Common strategies include:
Solid-Phase Extraction (SPE): This is one of the most widely used methods for sample cleanup and pre-concentration. uctm.edumdpi.com In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (sorbent). nih.gov The organoarsenic compounds are retained on the sorbent while the rest of the sample matrix passes through. The analytes are then eluted from the sorbent using a small volume of a suitable solvent. mdpi.com Various sorbent materials, such as alumina, ion-exchange resins, and molecularly imprinted polymers, can be used to selectively capture different arsenic species. nih.govmdpi.comrsc.org
Liquid-Liquid Extraction (LLE): Also known as solvent extraction, LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org The target organoarsenic compounds are transferred from the aqueous sample into the organic solvent, which can then be concentrated. nih.gov While effective, LLE can be labor-intensive and require large volumes of potentially toxic organic solvents. nih.govtandfonline.com Miniaturized versions, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption. wikipedia.orgtubitak.gov.tr
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a small, coated fiber to extract and concentrate analytes from a sample. nih.govresearchgate.net The fiber, coated with a polymeric stationary phase, is exposed to the sample, and analytes partition onto the coating. The fiber is then transferred directly to the analytical instrument for desorption and analysis. nih.gov It integrates sampling, extraction, and concentration into a single step. researchgate.net
Table 2: Research Findings on Pre-concentration and Extraction of Organoarsenic Compounds
| Method | Sorbent/Solvent System | Target Analytes | Matrix | Key Finding/Recovery |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Strong Cation & Anion Exchange Cartridges | As(III), As(V), MMA, DMAA | Drinking Water | Method allowed for sequential separation and elution of the four main arsenic species. nih.gov |
| Solid-Phase Extraction (SPE) | Molecularly Imprinted Polymer (MIP) | Roxarsone | Surface Water | Recoveries between 91% and 95% were achieved; method enabled pre-concentration to measure levels down to 1 µg/L. rsc.org |
| Accelerated Solvent Extraction (ASE) | 50% Acetic Acid in Methanol | DMA, Arsenobetaine (AsB) | Oyster Tissue (CRM) | Extraction efficiencies ranged from 80% for DMA to 99% for AsB. nih.gov |
| Solid-Phase Extraction (SPE) | Cation Exchange Resin (Dowex 50W-X8) | Organoarsenical compounds (arsenolipids) | Fish Oil | Achieved a recovery rate of up to 94.4% and a high pre-concentration factor. uctm.edu |
| In-tube Solid-Phase Microextraction (SPME) | Polypyrrole (PPY) coated capillary | MMA, DMA, Arsenobetaine, Arsenocholine | Aqueous Samples | Developed as an on-line extraction technique coupled with LC-MS detection. researchgate.net |
Surface Modification using this compound
Surface modification is a key area where this compound could be applied. The arsonic acid moiety provides a robust anchor to various substrates, particularly metal oxides, enabling precise control over surface properties such as wettability, adhesion, and chemical reactivity.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. The formation is driven by the affinity of a specific "headgroup" for the substrate and intermolecular forces, like van der Waals interactions, between the "tail" groups. ethz.chsigmaaldrich.com While alkanethiols on gold and alkylsilanes on silicon dioxide are classic examples, molecules with a phosphonic acid headgroup are well-known for forming dense, stable SAMs on a variety of metal oxide surfaces. sigmaaldrich.comacs.orgmdpi.com
The arsonic acid group (-AsO(OH)₂) is chemically analogous to the phosphonic acid group (-PO(OH)₂). It is established that inorganic arsenic species form strong inner-sphere complexes with metal oxides, particularly those of iron and aluminum. researchgate.netscielo.org.mx This strong interaction suggests that the arsonic acid headgroup of this compound can act as an effective anchor for forming SAMs on such surfaces. Once anchored, the octyl chains would align and pack together due to van der Waals forces, creating an ordered, hydrophobic monolayer. sigmaaldrich.com The formation process typically involves immersing the hydroxylated metal oxide substrate in a dilute solution of the molecule. sigmaaldrich.com
Table 1: Comparison of Headgroups for SAM Formation on Metal Oxide Surfaces
| Headgroup | Chemical Formula | Typical Substrate(s) | Binding Interaction | Resulting Stability |
|---|---|---|---|---|
| Arsonic Acid | -AsO(OH)₂ | Aluminum Oxide, Iron Oxide | Strong, covalent-like | High (inferred) |
| Phosphonic Acid | -PO(OH)₂ | Aluminum Oxide, Titanium Oxide, Hafnium Oxide | Strong, covalent-like | High, thermally stable sigmaaldrich.comrsc.org |
| Carboxylic Acid | -COOH | Aluminum Oxide, Silver Oxide | Ionic/covalent | Moderate |
| Thiol | -SH | Gold, Silver, Copper, Palladium | Strong, covalent-like | High on noble metals sigmaaldrich.com |
Building on the principles of SAM formation, this compound can be used to functionalize the surfaces of various materials, including bulk metal oxides and nanomaterials. rsc.org This functionalization alters the surface chemistry, transforming a typically high-energy, hydrophilic metal oxide surface into a low-energy, hydrophobic one. This is crucial for applications where controlling interfacial properties is key.
For example, magnetic iron oxide nanoparticles (IONPs), which are superparamagnetic, could be functionalized with this compound. researchgate.net The arsonic acid headgroup would bind strongly to the iron oxide surface, while the outward-facing octyl chains would render the nanoparticles dispersible in non-polar solvents or polymer matrices. nih.gov This surface modification is critical for preventing nanoparticle aggregation and ensuring compatibility with other materials in a composite system. mdpi.comfrontiersin.org The strong binding affinity of arsenate for various metal oxides suggests that this compound could be a versatile tool for modifying a range of nanomaterials. scielo.org.mxnih.gov
Table 2: Potential Metal Oxide Substrates for this compound Functionalization
| Metal Oxide | Chemical Formula | Known Arsenic Affinity | Potential Application of Functionalization |
|---|---|---|---|
| Aluminum Oxide | Al₂O₃ | High researchgate.net | Corrosion resistance, adhesion promotion |
| Iron(III) Oxide | Fe₂O₃ | High scielo.org.mxnih.gov | Functionalization of magnetic nanoparticles |
| Titanium Dioxide | TiO₂ | Moderate | Modifying photocatalysts, biocompatible coatings |
| Zinc Oxide | ZnO | Moderate | Modifying semiconductor properties |
| Hafnium Oxide | HfO₂ | High (by analogy with phosphonates) researchgate.net | High-k dielectric modification in electronics rsc.org |
Formation of Self-Assembled Monolayers (SAMs)
Role in Composite Material Development
In composite materials, an agent is often needed to improve the compatibility and adhesion between two dissimilar phases, such as an inorganic filler and an organic polymer matrix. mdpi.com Based on its chemical structure, this compound could function as a "coupling agent."
Novel Materials for Environmental Remediation
The unique surface-modifying properties of this compound can be harnessed to design new materials for environmental applications, such as adsorbents for pollutants and platforms for catalytic degradation.
This compound can be used to create specialized adsorbents for removing organic pollutants from water. For instance, a high-surface-area material like porous silica (B1680970), biochar, or bentonite (B74815) clay could be functionalized with this compound. nih.govscirp.orgmdpi.com The arsonic acid group would anchor the molecule to the adsorbent's surface, creating a new material with a dense layer of hydrophobic octyl chains.
This functionalized adsorbent would have a high affinity for non-polar contaminants, such as hydrocarbons from an oil spill or certain pesticides. The hydrophobic tails would create an environment favorable for the adsorption of these pollutants from the aqueous phase through hydrophobic interactions. If the underlying adsorbent material were magnetic nanoparticles, the entire system (nanoparticles + this compound + adsorbed pollutant) could be easily removed from the water using a magnetic field. mdpi.com
In photocatalysis, semiconductor materials like titanium dioxide (TiO₂) use light to generate reactive oxygen species that can break down organic pollutants. researchgate.net A significant challenge is that many organic pollutants are hydrophobic and have low affinity for the hydrophilic TiO₂ surface in an aqueous environment.
Functionalizing TiO₂ nanoparticles with this compound could potentially enhance their catalytic efficiency. The arsonic acid headgroup would bind to the TiO₂ surface, while the octyl chains would create a hydrophobic surface layer. scielo.org.mx This hydrophobic layer could act to concentrate hydrophobic pollutants near the catalytically active TiO₂ surface, increasing the probability of their degradation. This strategy, known as increasing the local concentration of reactants, is a known method for boosting the efficiency of catalytic systems.
Adsorbent Materials Design
Nanotechnology Applications of this compound Functionalized Materials
While specific research focusing exclusively on this compound in nanotechnology is limited in publicly available literature, the broader class of alkylarsonic acids and particularly the arsonic acid functional group have been investigated for their utility in modifying and stabilizing nanomaterials. Arsonic acids, as a class of compounds, are recognized for their ability to serve as robust anchoring groups for the surface modification of various nanoparticles, especially metal oxides.
The primary application of molecules like this compound in nanotechnology lies in their ability to form self-assembled monolayers (SAMs) on the surfaces of nanoparticles and other nanostructures. researchgate.net This surface functionalization is critical for several reasons:
Colloidal Stability: The long alkyl chain of this compound, being hydrophobic, can prevent the agglomeration of nanoparticles in non-polar solvents. Conversely, by modifying the end of the alkyl chain, solubility in various media can be tailored.
Surface Properties Modification: The functionalization can change the surface properties of the nanomaterial, for instance, from hydrophilic to hydrophobic, which is crucial for their integration into different matrices, such as polymers.
Introduction of Further Functionality: The octyl chain can be further functionalized to introduce other chemical groups, enabling the attachment of bioactive molecules, catalysts, or other moieties for targeted applications.
Research on related compounds has demonstrated the superior performance of the arsonic acid anchor group in comparison to other commonly used functional groups for surface modification of iron oxide nanoparticles (Fe₃O₄). researchgate.net This suggests that this compound would likely exhibit similar robust binding characteristics.
Table 1: Comparative Affinity of Anchor Groups for Iron Oxide Nanoparticles
| Anchor Group | Relative Affinity | Stability under Varying pH | Reference |
|---|---|---|---|
| Arsonic Acid | High | Stable in a wide pH range | researchgate.net |
| Catechol | Moderate | Less stable | researchgate.net |
The findings indicate that the interaction between arsonic acids and iron oxide surfaces is strong and stable, suggesting a thermodynamically favored chemical bond rather than mere physical adsorption. researchgate.net This strong binding is crucial for creating durable functionalized nanomaterials for various applications. Alkyl arsonic acids have been noted as versatile ligands for creating SAMs on oxide surfaces such as titanium oxide and silicon oxide, further highlighting their potential in nanotechnology. researchgate.net
Electrochemical Applications in Energy Storage and Sensing (non-biological)
Specific studies detailing the application of this compound in non-biological electrochemical energy storage and sensing are not widely reported. However, the formation of self-assembled monolayers by molecules such as this compound on electrode surfaces is a fundamental technique in electrochemistry that can be leveraged for these purposes.
The ability of arsonic acids to form well-defined, dense monolayers on various conductive and semiconductive surfaces could be relevant in the following ways:
Energy Storage: In the context of supercapacitors, the dielectric properties of a SAM can influence the capacitance of the electrode-electrolyte interface. While the primary mechanism for energy storage in supercapacitors is typically the electrical double layer or pseudocapacitance, an insulating monolayer like that formed by this compound could be used to precisely control the thickness of the dielectric layer in a metal-insulator-metal type capacitor. However, for most supercapacitor applications, a conductive path is desired, which would make an insulating alkyl chain less suitable unless used as a spacing or structuring element.
Electrochemical Sensing: In non-biological sensing, SAMs are often used to modify electrode surfaces to enhance selectivity and sensitivity towards a target analyte. A monolayer of this compound could potentially create a hydrophobic surface, which could be used to pre-concentrate non-polar analytes at the electrode surface for subsequent detection. Furthermore, the arsonic acid headgroup itself can interact with certain metal ions, and while this is often explored for arsenic detection, it could potentially be adapted for sensing other species. Research on self-assembled monolayers of various organosulfur compounds on gold electrodes for the electrochemical detection of arsenic(III) has shown the potential of functionalized surfaces in electrochemical sensing. capes.gov.brresearchgate.net While this is for the detection of arsenic, the principle of using a functionalized surface for selective binding is broadly applicable.
The general field of redox-active self-assembled monolayers provides a platform for investigating electron transfer kinetics, which is fundamental to many electrochemical devices. nih.gov While this compound itself is not redox-active, it could be a component in a mixed monolayer system, providing structural control and isolating redox-active species.
Table 2: Potential Roles of this compound-like SAMs in Electrochemistry
| Application Area | Potential Function of SAM | Underlying Principle |
|---|---|---|
| Energy Storage (Capacitors) | Dielectric layer | Formation of a uniform, insulating monolayer to control capacitance. |
| Chemical Sensing | Selective binding layer | Creating a surface with specific affinity for target analytes. |
| Analyte pre-concentration | Modifying surface hydrophobicity to accumulate analytes. |
Conclusion
Octylarsonic acid is a member of the arsonic acid family with a long alkyl chain that influences its chemical and physical properties. While specific research on this particular compound is limited in publicly accessible literature, its properties and reactivity can be inferred from the general behavior of aliphatic arsonic acids. Further research into long-chain arsonic acids like this compound could provide deeper insights into the structure-property relationships within this important class of organoarsenic compounds.
Interdisciplinary Research Perspectives
Interactions with Heavy Metals and Metalloids in Environmental Systems
The behavior of octylarsonic acid in the environment is significantly influenced by its interactions with heavy metals and metalloids. These interactions can affect the fate, transport, and toxicity of both the organoarsenic compound and the metals themselves.
This compound, like other organic acids, has the potential to form complexes with metal ions. The arsenate head group, along with the organic octyl chain, can interact with metal cations present in soil and water. The formation of these complexes can lead to the sequestration of metal ions, effectively binding them and reducing their free concentration in the environment. researchgate.netmdpi.com The strength and stability of these complexes depend on various factors, including the pH of the system, the concentration of both the this compound and the metal ions, and the presence of other competing ligands. researchgate.netacademicjournals.org For instance, in acidic conditions, there is increased competition from protons (H+) for binding sites, which can reduce the extent of metal complexation. researchtrend.netresearchgate.net Conversely, at higher pH values, the deprotonation of the acidic functional groups on the this compound molecule can enhance its ability to bind with metal cations. researchtrend.net
The process of complexation can be compared to the well-studied interactions of other organic acids, such as humic and fulvic acids, with heavy metals. scirp.org These natural organic materials are known to form strong complexes with metal ions like copper (Cu²⁺) and lead (Pb²⁺), significantly influencing their environmental behavior. academicjournals.orgnih.gov The stability of these metal-organic complexes is a critical factor in determining the potential for metal sequestration. nih.gov
Interactive Table: Factors Influencing Metal Complexation by Organic Acids
| Factor | Influence on Complexation |
| pH | Generally, increasing pH enhances complexation due to deprotonation of acidic functional groups. researchtrend.net |
| Metal Ion Concentration | Higher concentrations can lead to increased complex formation, up to the saturation of available binding sites. |
| Organic Acid Concentration | Higher concentrations provide more binding sites for metal ions. |
| Presence of Competing Ions | Other cations can compete for binding sites, potentially reducing the sequestration of the target metal. researchtrend.net |
The complexation of heavy metals by this compound can have a profound impact on their mobility and bioavailability in the environment. The formation of soluble metal-octylarsonic acid complexes can potentially increase the mobility of the metal, allowing it to be transported more readily through soil and water systems. scirp.org This is particularly relevant for metals that would otherwise be strongly adsorbed to soil particles. scirp.org
The bioavailability of a heavy metal is not solely determined by its total concentration but rather by the concentration of its free, bioavailable form in the soil solution. scirp.org By binding with metal ions, this compound can alter this speciation, either increasing or decreasing the fraction of the metal that is available for uptake by organisms. nih.gov
Complexation and Sequestration of Metal Ions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling offer powerful tools to investigate the properties and interactions of this compound at a molecular level. ethz.chschrodinger.com These methods can provide insights that are difficult to obtain through experimental means alone, aiding in the understanding of its behavior and potential applications. schrodinger.com
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. oncodesign-services.comcreative-proteomics.com For this compound, SAR could be used to predict how modifications to its structure, such as changing the length of the alkyl chain or altering the substitution on the arsenic atom, would affect its properties. mdpi.comresearchgate.net For instance, computational models could predict how these changes might influence its ability to complex with specific heavy metals or its potential toxicity.
By systematically altering the molecular structure in silico and calculating relevant properties, researchers can identify key structural features that govern its activity. oncodesign-services.com This approach can accelerate the design of new molecules with desired properties, for example, by creating more effective agents for heavy metal remediation. creative-proteomics.com Quantitative structure-activity relationship (QSAR) models can even develop mathematical equations to predict the activity of new compounds based on their structural descriptors. oncodesign-services.com
Computational chemistry can be employed to elucidate the detailed step-by-step mechanisms of reactions involving this compound. sumitomo-chem.co.jpmt.comwikipedia.org This includes understanding how it interacts with other molecules, such as water, soil minerals, and biological macromolecules. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the most likely reaction pathways. sumitomo-chem.co.jpwalisongo.ac.id
For example, density functional theory (DFT) is a widely used computational method that can provide insights into the electronic structure and reactivity of molecules. sumitomo-chem.co.jp This could be applied to study the mechanism of complex formation between this compound and a metal ion, identifying the specific atoms involved in bonding and the geometry of the resulting complex. Understanding these mechanisms is crucial for predicting the environmental fate of this compound and its transformation products. wikipedia.org
Molecular modeling techniques are particularly useful for studying the adsorption of this compound onto environmental surfaces, such as minerals and organic matter, as well as its complexation with metal ions in solution. comsol.comnih.govnih.gov Surface complexation models, for instance, can be used to describe the binding of ions to the surfaces of metal oxides. mdpi.comrsc.orgnih.govusda.gov These models can help to quantify the strength of adsorption and identify the types of surface complexes formed (e.g., inner-sphere vs. outer-sphere). rsc.org
Adsorption isotherm models, such as the Langmuir and Freundlich models, can be fitted to experimental data to characterize the adsorption process. biointerfaceresearch.commdpi.comresearchgate.net Computational modeling can complement these experimental studies by providing a molecular-level picture of the adsorption process. mdpi.com For example, simulations can show how the this compound molecule orients itself on a surface and which functional groups are involved in the binding. This detailed understanding is essential for developing effective strategies for either removing this compound from the environment or utilizing its properties for applications like heavy metal sequestration.
Interactive Table: Common Adsorption Isotherm Models
| Isotherm Model | Description |
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. biointerfaceresearch.commdpi.com |
| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. biointerfaceresearch.commdpi.com |
| Dubinin-Radushkevich | Used to describe adsorption on heterogeneous surfaces and can be used to estimate the apparent free energy of adsorption. mdpi.com |
Compounds Mentioned
| Compound Name |
| This compound |
| Copper (Cu²⁺) |
| Lead (Pb²⁺) |
| Humic acid |
| Fulvic acid |
Disclaimer: This article is for informational purposes only and does not constitute professional advice.
Reaction Mechanism Elucidation
Integration with Remediation Technologies
While specific research on the remediation of this compound is not available in current scientific literature, the integration of this compound with various remediation technologies can be inferred from studies on analogous organoarsenic compounds, such as those used in pesticides and animal feed additives. The primary goal of these technologies is to either break down the organoarsenic molecule into less toxic inorganic forms and simpler organic molecules, or to immobilize the arsenic to prevent its migration and bioavailability in the environment. The selection of a suitable remediation strategy depends on various factors including the concentration of the contaminant, the nature of the contaminated matrix (soil or water), and the specific geochemical conditions of the site.
The integration of this compound with remediation technologies can be approached from several perspectives, primarily focusing on degradation, immobilization, or extraction.
In-Situ Chemical Oxidation (ISCO) is a prominent remediation technology that involves the injection of chemical oxidants into the subsurface to destroy contaminants. researchgate.net For organoarsenic compounds, ISCO aims to break the carbon-arsenic (C-As) bond, leading to the formation of inorganic arsenic, which can then be addressed through immobilization techniques. researchgate.net Commonly used oxidants include permanganate, persulfate, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), and ozone. clu-in.orgwikipedia.org The effectiveness of ISCO for a compound like this compound would depend on the oxidant's ability to attack the octyl group and the arsenic-carbon bond. Research on other organoarsenicals suggests that advanced oxidation processes (AOPs), a subset of ISCO, can be particularly effective. researchgate.netnih.gov
Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals (•OH) to oxidize organic contaminants. wikipedia.org These radicals can be generated through various means, including the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃), or through the Fenton reaction. wikipedia.orgresearchgate.net Studies on the organoarsenic compound roxarsone (B1679585) have demonstrated that UV-based AOPs can effectively degrade the molecule, with the primary degradation product being inorganic arsenate (As(V)). researchgate.netnih.gov It is plausible that AOPs could be similarly effective for this compound, leading to the cleavage of the octyl chain and the oxidation of arsenic.
The following table summarizes the findings of a comparative study on the degradation of roxarsone using different UV-based AOPs. This data provides a potential analogue for the expected behavior of this compound under similar treatment conditions.
Table 1: Comparative Efficacy of UV-Based AOPs for Roxarsone Degradation
| Remediation Technology | Oxidant | pH | Removal Efficiency of Roxarsone | Key Findings | Reference |
|---|---|---|---|---|---|
| UV/H₂O₂ | Hydrogen Peroxide | 7.0 | High | Follows pseudo-first-order kinetics. | nih.gov |
| UV/PDS | Peroxydisulfate | 7.0 | Moderate to High | Most effective in reducing Total Organic Carbon (TOC). | nih.gov |
| UV/PMS | Peroxymonosulfate | 7.0 | Moderate | Enhanced degradation observed at alkaline pH (11.0). | nih.gov |
Data is for Roxarsone and is used as a proxy for the potential behavior of this compound.
Bioremediation is another key technology that utilizes microorganisms to break down or transform contaminants. core.ac.uk For organoarsenic compounds, bioremediation can proceed through various microbial pathways. interesjournals.org Some microorganisms can cleave the C-As bond, releasing inorganic arsenic, while others can methylate arsenic, potentially leading to its volatilization. core.ac.uk The success of bioremediation for this compound would depend on the presence or introduction of microbial consortia capable of metabolizing the octyl group and transforming the arsonic acid moiety. Studies on arsenical pesticides and additives like roxarsone have identified specific bacterial strains that can degrade these compounds under both aerobic and anaerobic conditions. mdpi.comiheg.org.cn
Soil Washing and Extraction techniques aim to remove the contaminant from the soil matrix. This can be achieved by using a washing solution to desorb the contaminant from soil particles. aist.go.jp Research has shown that a solution of phosphoric acid and alcohol can be highly effective in extracting organoarsenic compounds like diphenylarsinic acid from contaminated soils. aist.go.jp The phosphoric acid helps to break the bond between arsenic and soil components, while the alcohol solubilizes the organoarsenic compound. aist.go.jp This approach could potentially be adapted for the remediation of soils contaminated with this compound.
The table below illustrates the effectiveness of a soil washing technique for an organoarsenic compound, providing a potential model for the remediation of this compound-contaminated soil.
Table 2: Efficacy of Soil Washing for the Removal of Diphenylarsinic Acid
| Washing Solution Composition | Soil Type | Initial Contaminant Concentration | Removal Efficiency | Key Mechanism | Reference |
|---|---|---|---|---|---|
| Alcohol and Phosphoric Acid | Not Specified | Significant | Almost 100% | Phosphoric acid breaks arsenic-soil bonds; alcohol solubilizes the organoarsenic compound. | aist.go.jp |
Data is for Diphenylarsinic acid and is presented as a potential analogue for this compound remediation.
Immobilization techniques are often used in conjunction with or as a follow-up to degradation technologies. Once the organoarsenic compound is broken down, the resulting inorganic arsenic, which is still toxic, needs to be stabilized to prevent it from leaching into groundwater. epa.gov In-situ chemical fixation involves the injection of reagents that react with arsenic to form insoluble and stable minerals. epri.com Ferrous sulfate (B86663) is a commonly used reagent, as it can co-precipitate with arsenic, effectively immobilizing it. epri.com
Future Research Directions and Emerging Trends
Development of Novel Octylarsonic Acid Analogues for Specific Applications
The synthesis of new this compound analogues is a promising avenue for creating materials with tailored properties. While historical research has established the utility of aromatic arsonic acids, current efforts are directed towards modifying the alkyl and aryl groups of these compounds to fine-tune their functionality.
One area of exploration is the synthesis of analogues with different chain lengths and functional groups to control self-assembly and surface properties. For example, the introduction of specific functionalities can lead to materials with unique catalytic or binding capabilities. The historical synthesis of nitro- and aminoaryl arsonic acids serves as a foundational precedent for these modern synthetic endeavors. acs.org
Furthermore, the development of organoarsenic compounds for various applications continues to be an active area of research. For instance, compounds like [4-(phenylcarbamoyl)phenyl]arsonic acid have attracted attention for their unique properties. solubilityofthings.com The synthesis of arsenic analogues of well-known organic structures, such as fluorescein, also points to the potential for creating novel functional molecules. illinois.edu A review of methylated and thiolated arsenic species highlights the importance of synthesizing and characterizing new organoarsenic compounds that are not commercially available to support environmental and health research. researchgate.net
Advanced Spectroscopic and Imaging Techniques for In-Situ Studies
Understanding the behavior of this compound at interfaces and within complex matrices requires sophisticated analytical methods. Advanced spectroscopic and imaging techniques are crucial for in-situ studies, providing real-time insights into molecular interactions and structural arrangements.
A variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS), are fundamental tools for characterizing organic compounds and their interactions. openaccessjournals.com For arsenic speciation, chromatographic techniques coupled with mass spectrometry, such as liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) and gas chromatography-mass spectrometry (GC-MS), are widely used due to their high sensitivity and accuracy. researchgate.netnih.gov These methods are essential for identifying and quantifying different arsenic species in various samples. researchgate.netnih.gov
Modern spectroscopic techniques are also being applied to advance the understanding of trace element speciation, as demonstrated in the case study of thioarsenic species. uni-bayreuth.de The development of new analytical technologies is critical for studying the impact of environmental contaminants like arsenic compounds on human health by enabling the detection of arsenic metabolites and their interactions with proteins. ualberta.ca
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being integrated into the synthesis and application of organoarsenic compounds to minimize environmental impact. This involves the use of less hazardous substances and the development of more sustainable processes.
A notable example of a green chemistry approach is the one-step synthesis of gold and silver nanoparticles using aqueous solutions of ionic polymers containing arsonic acid groups at room temperature, which avoids the need for additional reducing agents. acs.org This method is presented as an environmentally friendly alternative to traditional chemical methods. acs.org Research into the synthesis of arsenic acid itself has explored various methods, including treating arsenic trioxide with concentrated nitric acid or dissolving arsenic pentoxide in water, highlighting the ongoing investigation into different synthetic pathways. wikipedia.org The use of supercritical fluids like carbon dioxide (CO2) as an extractant in Supercritical Fluid Extraction (SFE) is another green approach, although its application for highly polar organoarsenicals is limited. nih.gov
| Green Chemistry Approach | Description | Reference |
| Aqueous Synthesis | Use of water as a solvent to reduce reliance on volatile organic compounds. | acs.org |
| Room Temperature Synthesis | Conducting reactions at ambient temperature to minimize energy consumption. | acs.org |
| Use of Ionic Polymers | Employing polymers with arsonic acid groups as both reducing and stabilizing agents. | acs.org |
| Supercritical Fluid Extraction | Utilizing CO2 as a non-toxic and environmentally benign solvent for extraction. | nih.gov |
Machine Learning and AI in Predicting Environmental Fate and Material Performance
Machine learning (ML) and artificial intelligence (AI) are powerful tools that are beginning to be applied to the field of organoarsenic research. These computational approaches can model complex systems, predict properties, and accelerate the discovery of new materials and the understanding of environmental processes.
ML models have been successfully used to predict the presence of arsenic in groundwater, helping to identify areas at risk of contamination. manchester.ac.ukacs.org These models use various environmental data points to estimate the probability of arsenic concentrations exceeding certain thresholds. acs.org For instance, one study used a machine learning model to show the likelihood of high groundwater arsenic in parts of southern India. manchester.ac.uk
In the context of water treatment, ML approaches like Light Gradient Boosting Machine (LightGBM) have been implemented to predict the removal of arsenate from wastewater using metal-organic frameworks (MOFs). nih.gov These models can effectively predict removal efficiency based on various parameters such as initial concentration, pH, and temperature. nih.gov Furthermore, ML frameworks have been employed to analyze the performance and costs of community drinking water arsenic treatment plants, demonstrating the utility of these tools in decision-making for water providers. mdpi.com Researchers are also using ML models to predict the most sustainable options for arsenic mitigation by analyzing complex socio-environmental data. researchgate.net
| Machine Learning Application | Description | Key Findings |
| Groundwater Arsenic Prediction | Using ML models to estimate arsenic levels in private wells across large geographical areas. | Models perform well in identifying low-concentration areas; precipitation and soil geochemistry are influential variables. acs.org |
| Arsenic Adsorption Prediction | Employing ML to predict the efficiency of arsenate removal from water by metal-organic frameworks (MOFs). | The LightGBM model showed high accuracy in predicting arsenate adsorption. nih.gov |
| Water Treatment Plant Performance | Analyzing the efficiency and cost of arsenic removal plants using neural networks and random forest models. | Flow rate, media, and chemicals are predominant cost factors; contaminant loading is key for removal efficiency. mdpi.com |
| Sustainable Mitigation Prediction | Using ML classifiers to predict the most sustainable arsenic mitigation strategies based on socio-environmental data. | Nonlinear or ensemble classifiers were found to be more accurate in understanding complex relationships. researchgate.net |
Cross-Disciplinary Collaborations in Organoarsenic Research
The multifaceted nature of organoarsenic research necessitates collaboration across various scientific disciplines. The integration of expertise from chemistry, biology, environmental science, and medicine is crucial for a comprehensive understanding of these compounds.
Research on the biotransformation of organoarsenic compounds like roxarsone (B1679585) highlights the need for a multidisciplinary approach to understand their fate in agricultural watersheds. confex.com The study of arsenic's health effects, such as its role as a carcinogen, requires linking chemistry, toxicology, clinical medicine, and public health. ualberta.ca Such collaborations are essential for developing sensitive techniques to study the interaction of arsenic species with biological molecules like proteins and DNA. ualberta.ca
An interdisciplinary study revealed the role of gut bacteria in converting the supposedly harmless arsenobetaine (B179536) found in seafood into toxic arsenic compounds, a finding that challenges previous assumptions about its safety. unibe.ch This research, part of a "One Health" initiative, underscores the importance of considering the interactions between human, animal, and environmental health. unibe.ch The complexity of organoarsenic chemistry and its societal implications often leads to scientific debate, emphasizing the need for robust, cross-disciplinary standards of proof. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
